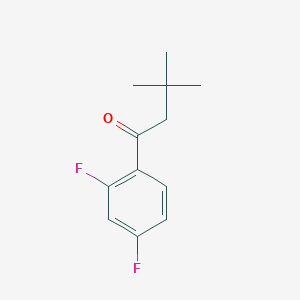

2',4'-Difluoro-3,3-dimethylbutyrophenone

Description

Historical Context and Development of Fluorinated Butyrophenones

Fluorinated butyrophenones emerged as a significant class of compounds during mid-20th-century pharmaceutical research. The discovery of haloperidol in 1958 marked a pivotal moment, demonstrating the pharmacological potential of butyrophenones with halogen substitutions. Early synthetic routes for fluorinated analogs relied on nucleophilic aromatic substitution and Friedel-Crafts acylation, as seen in neuroleptic drug development. The introduction of fluorine atoms aimed to enhance metabolic stability and binding affinity, leveraging the electronegativity and small atomic radius of fluorine. By the 1980s, advances in fluorination techniques enabled precise positioning of fluorine atoms on aromatic rings, facilitating the synthesis of derivatives like 2',4'-difluoro-3,3-dimethylbutyrophenone.

Position in Organic Halogen Chemistry

This compound occupies a unique niche in halogenated organic chemistry due to its:

- Dual fluorine substitution : Electron-withdrawing effects at the 2' and 4' positions alter aromatic ring reactivity.

- Butyrophenone backbone : The 3,3-dimethylbutan-1-one group provides steric bulk, influencing conformational stability.

Table 1: Halogenation Patterns in Butyrophenone Derivatives

| Compound | Halogen Substituents | Key Structural Feature |

|---|---|---|

| Haloperidol | 4'-Cl, 4'-F | Piperidine side chain |

| Spiroperidol | 4'-F | Spirocyclic amine |

| 2',4'-Difluoro derivative | 2'-F, 4'-F | 3,3-Dimethylbutanoyl group |

Structural Classification within Fluorinated Ketone Family

As a fluorinated ketone, this compound exhibits:

- α,β-Unsaturated carbonyl system : Enhanced electrophilicity at the ketone group due to fluorine's inductive effects.

- Branched aliphatic chain : The 3,3-dimethylbutyl moiety reduces rotational freedom, favoring specific conformers.

Key structural parameters :

Significance in Organofluorine Chemistry

The compound exemplifies three principles of organofluorine design:

- Bioisosteric replacement : Fluorine atoms mimic hydroxyl groups in spatial requirements while increasing metabolic resistance.

- Electronic modulation : The 2',4'-difluoro pattern deactivates the aromatic ring toward electrophilic substitution.

- Steric protection : The dimethyl group shields the ketone from nucleophilic attack.

Nomenclature and Identification Systems

Systematic naming :

Spectroscopic identifiers :

- ¹⁹F NMR : δ -110 to -115 ppm (aromatic F)

- IR : 1680-1700 cm⁻¹ (C=O stretch)

- SMILES : CC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F

Table 2: Cross-Database Identifiers

| Database | Identifier |

|---|---|

| PubChem CID | 24724013 |

| DSSTox | DTXSID30642412 |

| Wikidata | Q82553474 |

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAUWJWWYLBASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642412 | |

| Record name | 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-94-8 | |

| Record name | 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acylation of Fluorinated Aromatic Compounds: The key step involves the Friedel-Crafts acylation of a 2,4-difluorobenzoyl chloride or related acylating agent with 3,3-dimethylbutan-2-one or its derivatives. This reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) or carried out in the presence of bases like pyridine or triethylamine to neutralize generated HCl and prevent hydrolysis.

Use of Acyl Chlorides: The 2,4-difluorobenzoyl chloride is prepared from the corresponding 2,4-difluorobenzoic acid via chlorination (e.g., with thionyl chloride). The acyl chloride then reacts with 3,3-dimethylbutan-2-one under anhydrous conditions to form the target ketone.

Reaction Conditions: The acylation is conducted under strictly anhydrous conditions to avoid hydrolysis of the acyl chloride. Temperature control is critical, often maintained between 0°C to room temperature to optimize yield and minimize side reactions.

Industrial Scale Preparation

Scale-Up Considerations: Industrial synthesis employs automated reactors with precise control over temperature, mixing, and reagent addition rates. Continuous flow systems may be used to enhance reaction efficiency and reproducibility.

Purification: The crude product is purified by recrystallization or distillation under reduced pressure to achieve high purity suitable for research or commercial use.

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution: In some cases, fluorine atoms can be introduced via nucleophilic aromatic substitution on preformed butyrophenone derivatives, although this is less common due to the stability of the aromatic C-F bond.

Use of Fluorinated Precursors: Starting from 2,4-difluorobenzyl bromide or 2,4-difluorobenzyl alcohol derivatives followed by oxidation or acylation steps can also yield the target compound.

- Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2,4-Difluorobenzoyl chloride, 3,3-dimethylbutan-2-one |

| Catalysts/Reagents | AlCl3, pyridine, triethylamine |

| Solvent | Anhydrous dichloromethane or similar |

| Temperature | 0°C to room temperature |

| Reaction Time | 2–6 hours |

| Purification Methods | Recrystallization, vacuum distillation |

| Yield Range | Typically 70–85% (dependent on scale and conditions) |

The presence of fluorine atoms at the 2' and 4' positions on the phenyl ring significantly influences the electronic properties of the molecule, affecting reactivity during acylation and subsequent chemical transformations.

The steric hindrance from the 3,3-dimethyl substitution on the butyrophenone moiety enhances the stability of the ketone and can influence the selectivity of the acylation reaction.

Studies on related difluoro-substituted butyrophenones indicate that reaction conditions must be carefully optimized to prevent polyacylation or side reactions such as hydrolysis or rearrangement.

Industrial synthesis benefits from continuous flow reactors that allow precise control over reaction parameters, improving yield and purity while reducing reaction times.

Compared to 3',5'-difluoro or 3',5'-difluoro-2,2-dimethylbutyrophenone analogs, the 2',4'-difluoro substitution pattern may require slight modifications in reaction conditions due to differences in electronic effects and steric factors.

The choice of base and solvent can significantly impact the reaction outcome, with pyridine often preferred for its dual role as base and solvent in acylation reactions involving sensitive fluorinated substrates.

The preparation of 2',4'-Difluoro-3,3-dimethylbutyrophenone is primarily achieved through Friedel-Crafts acylation of 2,4-difluorobenzoyl chloride with 3,3-dimethylbutan-2-one under anhydrous conditions using Lewis acid catalysts or bases to facilitate the reaction. Industrial methods scale this process with enhanced control and purification techniques to ensure high yield and purity. The fluorine substituents and dimethyl groups confer unique chemical properties that require careful optimization of reaction parameters. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

2’,4’-Difluoro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

2',4'-Difluoro-3,3-dimethylbutyrophenone has been investigated for its potential therapeutic effects. Research indicates its utility in:

- Anticancer Studies : The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and prostate cancers .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses by modulating cytokine production and inhibiting specific pathways involved in inflammation .

Biological Research

The compound is utilized in biological assays to study:

- Protein-Ligand Interactions : Its ability to bind selectively to certain proteins makes it valuable for exploring enzyme inhibition and receptor interactions. This is particularly relevant in the context of drug design where understanding these interactions can lead to the development of more effective therapeutics .

- Enzyme Inhibition Studies : The fluorinated structure allows for enhanced binding affinity, facilitating studies on enzyme kinetics and mechanisms.

Material Science

In material science, this compound is explored for:

- Polymer Production : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties such as increased thermal stability and chemical resistance .

- Coatings and Adhesives : Its unique chemical properties are being investigated for use in coatings that require high durability and resistance to solvents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in cancer lines | |

| Anti-inflammatory | Modulates cytokine release | |

| Enzyme Inhibition | Enhances binding affinity to specific enzymes |

Table 2: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| Polymer Production | Used as a monomer for high-performance polymers | |

| Coatings | Investigated for durable solvent-resistant coatings |

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties showed that treatment with this compound resulted in a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in murine macrophages. This suggests a promising avenue for developing new anti-inflammatory drugs based on this compound.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Chlorine: Replacing chlorine (as in 4'-Chloro-3,3-dimethylbutyrophenone) with fluorine reduces atomic size and polarizability, leading to weaker van der Waals interactions but stronger dipole-dipole and hydrogen-bonding capabilities. Fluorine’s electronegativity also decreases the basicity of adjacent functional groups, enhancing metabolic resistance .

- Trifluoro vs.

- Methoxy vs. Methyl: The methoxy group in 2',4'-Difluoro-3'-methoxyacetophenone provides electron-donating resonance effects, contrasting with the electron-withdrawing nature of fluorine. This combination balances electronic properties for optoelectronic applications .

Physicochemical Properties

- Lipophilicity: The difluoro-dimethyl derivative is expected to have a logP value higher than acetophenone analogs due to fluorine’s hydrophobicity and the bulky dimethyl group.

- Melting Points: While specific data for this compound is unavailable, analogs like 4'-Chloro-3,3-dimethylbutyrophenone melt at ~132–133°C , suggesting similar thermal behavior for the difluoro compound.

Biological Activity

2',4'-Difluoro-3,3-dimethylbutyrophenone (DFDB) is an organofluorine compound with a molecular formula of CHFO and a molecular weight of 212.24 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of fluorine atoms in its structure enhances its chemical properties, making it a subject of interest for various applications.

The biological activity of DFDB is primarily attributed to its interaction with specific molecular targets and pathways. Preliminary studies suggest that the fluorine substituents significantly influence the compound's reactivity and binding affinity to biological targets. The exact mechanisms are still under investigation, but available data indicate that DFDB may inhibit certain enzymes and disrupt cellular processes associated with disease progression.

Antimicrobial Properties

Research indicates that DFDB exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism behind this activity may involve the inhibition of bacterial enzyme systems critical for survival.

Anticancer Potential

DFDB has also been studied for its anticancer properties. Initial findings indicate that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, studies have shown that DFDB can affect the expression levels of key proteins involved in the apoptotic pathway, leading to increased cell death in certain cancer cell lines.

Case Studies

Several case studies have highlighted the biological effects of DFDB:

- Antimicrobial Efficacy : A study conducted on DFDB's antimicrobial properties revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong potential for development as an antibiotic agent.

- Cancer Cell Line Studies : In a recent investigation involving human breast cancer cell lines (MCF-7), DFDB was shown to significantly reduce cell viability after 48 hours of treatment, with an IC50 value of approximately 30 µM. This suggests that DFDB may serve as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFDB, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3',5'-Difluoro-2,2-dimethylbutyrophenone | CHFO | Different substitution pattern on the phenyl ring |

| 2',6'-Difluorobutyrophenone | CHFO | Fluorine substitutions at different positions |

| 3',5'-Difluorobenzyl bromide | CHFBr | A precursor in synthetic processes |

DFDB's unique substitution pattern on the phenyl ring combined with two methyl groups on the butyrophenone backbone distinguishes it from these similar compounds, potentially enhancing its biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 2',4'-Difluoro-3,3-dimethylbutyrophenone in laboratory settings?

The synthesis typically involves fluorination of a pre-functionalized butyrophenone precursor. A common approach includes:

- Friedel-Crafts acylation : Reacting 2,4-difluorobenzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Halogen exchange : Substituting bromine or chlorine atoms in intermediates (e.g., 3',5'-dibromo-3,3-dimethylbutyrophenone) using fluorinating agents like KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

Key considerations : Monitor reaction progress via TLC or GC-MS to avoid over-fluorination. Yields are highly dependent on steric hindrance from the 3,3-dimethyl group, which may require extended reaction times .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic fluorines). ¹H NMR helps verify the dimethyl group (δ ~1.3 ppm, singlet) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 242.1) and fragmentation patterns .

- X-ray crystallography : Resolve steric effects of the 3,3-dimethyl group on the ketone’s conformation, though crystallization may require slow evaporation in hexane/ethyl acetate mixtures .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

- Electronic effects : The electron-withdrawing fluorine atoms at the 2' and 4' positions enhance the electrophilicity of the carbonyl group, making it reactive toward nucleophiles (e.g., Grignard reagents) .

- Steric effects : The 3,3-dimethyl group restricts rotational freedom, potentially slowing down reactions at the carbonyl center.

- LogP : Estimated at ~3.2, indicating moderate lipophilicity, which is relevant for biological membrane permeability studies .

Advanced Research Questions

Q. How do the fluorine substituents impact the compound’s biological activity in enzyme inhibition assays?

Fluorine’s electronegativity and small atomic radius enhance binding affinity to target proteins. For example:

- Kinase inhibition : The 2',4'-difluoro motif may form hydrogen bonds with catalytic lysine residues in ATP-binding pockets, as seen in analogous fluorinated acetophenones .

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in in vitro assays .

Experimental design : Compare IC₅₀ values against non-fluorinated analogs (e.g., 3,3-dimethylbutyrophenone) to isolate fluorine’s contribution .

Q. What strategies resolve contradictions in reaction yields reported across literature?

Discrepancies often arise from:

- Catalyst selection : Lewis acids like FeCl₃ vs. AlCl₃ can alter Friedel-Crafts acylation efficiency by 20–30% .

- Solvent polarity : Higher yields are reported in DMF (ε=37) vs. THF (ε=7.5) for halogen-exchange fluorination due to improved ion-pair dissociation .

Recommendation : Replicate conditions from multiple sources and optimize parameters (e.g., temperature, stoichiometry) using design-of-experiments (DoE) frameworks.

Q. How can computational modeling predict the compound’s behavior in catalytic reactions?

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The carbonyl LUMO is lowered by fluorine, favoring nucleophilic attack .

- Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and potential toxicity .

Tools : Software like Gaussian (DFT) and AutoDock Vina (molecular docking) are widely used. Validate predictions with experimental kinetics (e.g., Hammett plots) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Though the compound is not chiral, impurities from di- or tri-fluorinated byproducts can arise during scaling. Mitigation strategies include:

- Continuous flow chemistry : Improves heat/mass transfer, reducing side reactions .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of fluorine incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.